tert-Butyl-3-isocyano-3-tosylpropanoate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl-3-isocyano-3-tosylpropanoate typically involves the reaction of tert-butyl 3-bromo-3-tosylpropanoate with an isocyanide source under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires a base such as triethylamine to facilitate the reaction . The product is then purified through standard techniques like column chromatography .
Chemical Reactions Analysis
tert-Butyl-3-isocyano-3-tosylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isocyano group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Complex Formation: It can form complexes with metals, which can be useful in catalysis and other applications.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl-3-isocyano-3-tosylpropanoate is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the creation of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl-3-isocyano-3-tosylpropanoate involves its ability to act as a nucleophile or electrophile in chemical reactions . It can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions . The specific pathways involved depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
tert-Butyl-3-isocyano-3-tosylpropanoate can be compared with similar compounds such as tert-Butyl isocyanide and tert-Butyl-3-bromo-3-tosylpropanoate . While these compounds share some structural similarities, this compound is unique in its combination of functional groups, which allows it to participate in a wider range of chemical reactions and applications .
Properties
IUPAC Name |
tert-butyl 3-isocyano-3-(4-methylphenyl)sulfonylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-11-6-8-12(9-7-11)21(18,19)13(16-5)10-14(17)20-15(2,3)4/h6-9,13H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYNNWRGLGAGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)OC(C)(C)C)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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